molecular formula C23H24N4O2 B2365977 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034425-17-5

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2365977
CAS No.: 2034425-17-5
M. Wt: 388.471
InChI Key: CFOLTPOPEUEMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanone core linked to two distinct heterocyclic moieties:

  • Azetidine ring (4-membered nitrogen-containing ring): Functionalized with a 4-phenyl-1H-1,2,3-triazol-1-yl group. The triazole is a rigid, planar structure often employed in medicinal chemistry for hydrogen bonding and π-π interactions .
  • Tetrahydropyran ring (6-membered oxygen-containing ring): Substituted with a phenyl group at the 4-position, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(23(11-13-29-14-12-23)19-9-5-2-6-10-19)26-15-20(16-26)27-17-21(24-25-27)18-7-3-1-4-8-18/h1-10,17,20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLTPOPEUEMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that incorporates both triazole and azetidine moieties. This unique combination suggests potential biological activities that merit detailed investigation. The triazole ring is known for its presence in various bioactive compounds, often exhibiting antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_4O, with a molecular weight of 366.42 g/mol. The structure features a triazole ring linked to an azetidine group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22N4O
Molecular Weight366.42 g/mol
CAS Number2034265-91-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the triazole moiety is particularly significant as it can inhibit enzymes such as aromatase, which plays a crucial role in estrogen biosynthesis. This inhibition is valuable in the treatment of hormone-dependent cancers.

Biological Activities

Research indicates that compounds containing triazole and azetidine structures exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The triazole ring is particularly noted for its antifungal properties.
  • Anticancer Properties : The ability to inhibit aromatase suggests potential applications in cancer therapies, particularly for estrogen-receptor-positive breast cancer.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Triazole Derivatives : A study published in Medicinal Chemistry evaluated various triazole derivatives and found significant activity against fungal pathogens, suggesting that the incorporation of the triazole moiety enhances antifungal efficacy .
  • Azetidine-Based Compounds : Research focusing on azetidine-containing molecules demonstrated their ability to inhibit specific cancer cell lines, indicating a promising avenue for anticancer drug development .

Comparative Analysis

To better understand the biological activity of the target compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
4-AminoantipyrineContains an aminopyrazole moietyAnalgesic and anti-inflammatory effects
Thiazole derivativesSimilar thiazole structureAntimicrobial and antifungal activities
Triazole-based antifungalsContains triazole ringsEffective against fungal infections

This table illustrates how the unique combination of functional groups in the target compound may provide synergistic effects that enhance its overall biological activity compared to other compounds.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Elements Unique Properties
Target Compound Azetidine-triazole + tetrahydropyran-phenyl High rigidity (azetidine), balanced polarity (tetrahydropyran)
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Piperazine (6-membered diamine) + pyrazole Increased flexibility (piperazine), basic nitrogen for protonation
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone Triazole + pyridine-trifluoromethyl Electron-withdrawing substituents (Cl, CF₃), potential metabolic stability
2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone Triazolylthio + benzofuranyl Sulfur linkage for redox activity, aromatic benzofuran for enhanced π-stacking

Key Observations :

  • Compared to sulfur-linked analogs (e.g., ), the tetrahydropyran group may improve solubility due to its oxygen atom.

Physicochemical Properties

Property Target Compound 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
Molecular Weight ~435.5 g/mol ~409.8 g/mol ~415.5 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity due to CF₃) ~2.8 (lower due to piperazine’s polarity)
Hydrogen Bond Acceptors 6 (triazole N, tetrahydropyran O) 7 (triazole N, pyridine N) 5 (pyrazole N, piperazine N)

Insights :

  • The target compound’s LogP suggests moderate membrane permeability, intermediate between the highly lipophilic CF₃-containing analog and the polar piperazine derivative .

Crystallographic and Computational Analysis

  • Software Tools : SHELXL () and ORTEP () are critical for refining crystal structures and visualizing anisotropic displacement ellipsoids . For example, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, which could reveal strain in the azetidine ring compared to larger heterocycles.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is typically constructed via Huisgen 1,3-dipolar cycloaddition:

Reaction Scheme

Phenylacetylene + Benzyl azide → 4-Phenyl-1H-1,2,3-triazole  

Conditions :

  • Catalyst: CuI (10 mol%)
  • Solvent: t-BuOH/H2O (1:1)
  • Temperature: 60°C, 12 h
  • Yield: 82-89%

Key Advantages :

  • Regioselective 1,4-disubstituted triazole formation
  • Compatibility with sensitive functional groups

Azetidine Ring Formation

Staudinger β-Lactam Synthesis

The azetidine core is constructed via [2+2] cycloaddition between imines and ketenes (Table 1):

Table 1 : Comparative Staudinger Reaction Conditions

Ketene Precursor Base Solvent Temp (°C) Yield (%) Ref
Phthalylglycyl chloride Et3N CH2Cl2 0 → RT 68
Acetoxyacetyl chloride LiHMDS THF -78 74
Dichloroacetyl chloride NaHCO3 DMF RT 58

Mechanistic Insights :

  • Deprotonation of imine nitrogen enhances electrophilicity
  • Ketene generation via dehydrohalogenation
  • Concerted [2+2] cyclization forms azetidin-2-one

Post-Modification of Azetidinone

The β-lactam ring undergoes functionalization:

Azetidin-2-one → 3-Aminoazetidine (via Hofmann rearrangement)  

Conditions :

  • Br2, NaOH (aq), 0°C → RT, 6 h
  • Yield: 63%

Synthesis of 4-Phenyltetrahydro-2H-Pyran-4-yl Methanone

Cyclization of Diol Precursors

The tetrahydropyran ring forms via acid-catalyzed cyclization (Fig. 2):

Reaction Protocol :

  • 1,5-Diol (5 mmol) in toluene (10 mL)
  • Add p-TsOH (0.1 equiv)
  • Reflux 8 h under Dean-Stark trap
  • Isolate via column chromatography (Hex:EtOAc 4:1)
  • Yield: 78%

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.32-7.28 (m, 5H, Ar-H), 3.98 (dd, J=11.2 Hz, 2H), 3.42 (t, J=9.6 Hz, 2H), 2.81 (quintet, J=6.8 Hz, 1H), 1.92-1.85 (m, 2H), 1.63-1.55 (m, 2H)

Final Coupling Strategy

Amide Bond Formation

The methanone bridge is installed via nucleophilic acyl substitution:

Stepwise Procedure :

  • Activate 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (1.2 equiv) with EDCI/HOBt (1.5 equiv each) in DMF (0.1 M)
  • Add 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine (1.0 equiv)
  • Stir at RT under N2 for 18 h
  • Quench with sat. NaHCO3, extract with EtOAc (3×)
  • Purify via silica chromatography (CH2Cl2:MeOH 95:5)
  • Yield: 65%

Critical Parameters :

  • Strict exclusion of moisture to prevent hydrolysis
  • Use of molecular sieves (4Å) to scavenge water

Alternative Synthetic Routes

One-Pot Sequential Coupling

Recent advances enable tandem CuAAC/amidation (Table 2):

Table 2 : One-Pot Synthesis Optimization

Entry Coupling Agent Temp (°C) Time (h) Overall Yield (%)
1 DCC/HOBt 25 24 52
2 HATU/DIEA 40 12 67
3 T3P/Et3N 0 → 25 6 73

Advantages :

  • Reduced purification steps
  • Improved atom economy

Analytical Characterization

Spectroscopic Validation

Key Spectral Signatures :

  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole C-N)
  • 13C NMR (101 MHz, DMSO-d6):
    • 165.8 ppm (methanone carbonyl)
    • 148.2 ppm (triazole C3)
    • 126.4-128.9 ppm (aromatic carbons)

HPLC Purity :

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: MeCN/H2O (70:30) + 0.1% TFA
  • Retention Time: 8.32 min

Industrial-Scale Considerations

Process Optimization Challenges

  • Triazole Synthesis : Replace CuI with immobilized Cu catalysts to minimize metal contamination
  • Azetidine Cyclization : Implement continuous flow reactors for exotherm control
  • Crystallization : Use anti-solvent (n-heptane) addition for polymorph control

Cost Analysis :

  • Raw Material Contribution:
    • 4-Phenyltriazole: 38%
    • Azetidine precursor: 27%
    • Tetrahydropyran acid: 22%
    • Coupling reagents: 13%

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are key intermediates validated?

Methodological Answer:
The synthesis involves multi-step pathways, often leveraging click chemistry for triazole formation and coupling reactions to assemble the azetidine and tetrahydropyran (THP) moieties. For example:

  • Triazole-Azetidine Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach the 4-phenyl-1H-1,2,3-triazole to the azetidine ring .
  • THP-Phenyl Assembly: The THP ring is synthesized via acid-catalyzed cyclization of diols, followed by Friedel-Crafts acylation to introduce the phenyl group .
  • Final Coupling: A ketone linker connects the two moieties using nucleophilic substitution or amide-bond-forming reagents .
    Validation: Intermediates are characterized via 1H^1H/13C^{13}C-NMR and LC-MS. For example, azetidine intermediates show distinct triplet peaks at δ 3.8–4.2 ppm (N–CH2_2) in 1H^1H-NMR .

Basic: How is structural confirmation achieved, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer:

  • Core Techniques: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 432.1912). 1H^1H-NMR identifies key protons (e.g., THP axial/equatorial H at δ 1.6–2.1 ppm) .
  • Stereochemistry: X-ray crystallography resolves spatial arrangements. For example, Acta Crystallographica data (e.g., space group P21_1/c, unit cell dimensions a = 6.0686 Å) validate the THP chair conformation and azetidine ring puckering .

Advanced: How can researchers resolve contradictions in reported reaction yields for triazole-azetidine coupling?

Methodological Answer:
Yield discrepancies often arise from:

  • Catalyst Systems: Cu(I) vs. Ru-based catalysts (e.g., CuSO4_4/sodium ascorbate gives 61% yield in THF/H2_2O vs. 45% with Ru in DMF) .
  • Solvent Effects: Polar aprotic solvents (DMF) improve solubility but may promote side reactions. THF/H2_2O biphasic systems reduce byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) vs. preparative HPLC (C18 column, acetonitrile gradient) impacts recovery rates .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs targeting biological receptors?

Methodological Answer:

  • Core Modifications:
    • Triazole: Replace 4-phenyl with electron-withdrawing groups (e.g., 4-CF3_3) to enhance binding affinity .
    • THP Ring: Introduce substituents (e.g., 4-F) to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Assays: Competitive binding assays (e.g., fluorescence polarization for kinase inhibition) quantify potency. Dose-response curves (IC50_{50}) compare analogs .

Advanced: How are analytical challenges addressed when isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) separates closely eluting impurities. Retention time (~12.3 min) is optimized via gradient tuning .
  • Spectroscopic Differentiation: 2D NMR (COSY, HSQC) distinguishes overlapping signals (e.g., THP H4 vs. azetidine H2) .
  • Quantification: UV-Vis (λmax_{max} 265 nm) calibrated with standard curves ensures purity >95% .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions (e.g., triazole N3 hydrogen bonding with kinase active sites). Binding energy scores (ΔG ≤ -8.5 kcal/mol) prioritize candidates .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes (RMSD ≤ 2.0 Å over 100 ns) .
  • ADMET Prediction: SwissADME estimates pharmacokinetics (e.g., CYP3A4 inhibition risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.